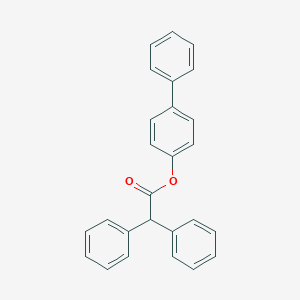

Biphenyl-4-yl diphenylacetate

Description

Biphenyl-4-yl diphenylacetate is an ester derivative of biphenyl, characterized by a central biphenyl moiety (two phenyl rings connected by a single bond) esterified with diphenylacetic acid. The ester functional group suggests applications in pharmaceuticals or materials science, where such compounds often serve as intermediates, prodrugs, or stabilizers .

Propriétés

Formule moléculaire |

C26H20O2 |

|---|---|

Poids moléculaire |

364.4g/mol |

Nom IUPAC |

(4-phenylphenyl) 2,2-diphenylacetate |

InChI |

InChI=1S/C26H20O2/c27-26(25(22-12-6-2-7-13-22)23-14-8-3-9-15-23)28-24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19,25H |

Clé InChI |

IWLKRNAHLDVONP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize Biphenyl-4-yl diphenylacetate, we analyze its structural and functional analogs from peer-reviewed studies and pharmacopeial guidelines.

Structural Analogues

Compound 1 : Biphenyl-4-yl-2,2-difluoro-6-methyl-dioxaborinine ()

- Structure : Contains a biphenyl core fused with a dioxaborinine ring, substituted with difluoro and methyl groups.

- Key Difference : The dioxaborinine ring introduces boron, enabling unique reactivity (e.g., Suzuki coupling), unlike the ester group in Biphenyl-4-yl diphenylacetate.

Compound 2 : 3-Aryl-1-(1,1′-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane ()

- Structure : Combines biphenyl with imidazole and propyl chains, designed as antifungal agents.

- Comparison : Unlike Biphenyl-4-yl diphenylacetate, this compound’s imidazole moiety enables hydrogen bonding, critical for target binding .

Compound 3 : N-Butyryl-N-[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-valine ()

- Structure : Biphenyl linked to a tetrazole and valine derivative, identified as a process-related impurity in pharmaceuticals.

- Relevance : Highlights the importance of ester stability; Biphenyl-4-yl diphenylacetate may share degradation pathways (e.g., hydrolysis) due to ester lability .

Functional and Pharmacological Comparison

*Molecular weights estimated based on structural analogs.

Q & A

Q. What synthetic routes are recommended for Biphenyl-4-yl diphenylacetate, and how can reaction conditions be optimized?

- Methodological Answer : A validated synthesis route involves Friedel-Crafts acylation, esterification, and hydrolysis. For example, biphenyl derivatives can be synthesized via Friedel-Crafts reactions using catalysts like SnCl₄ or AlCl₃. Key optimizations include:

- Solvent selection : Dichloromethane (DCM) or 1,2-dichloroethane improves electrophilic substitution efficiency compared to petroleum ether .

- Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions.

- Workup : Hydrolysis under mild acidic conditions (e.g., glacial acetic acid) preserves ester functionality .

- Reference : Synthesis optimization strategies are detailed in studies on biphenylacetic acid derivatives .

Q. Which analytical techniques are suitable for characterizing Biphenyl-4-yl diphenylacetate purity and structure?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6). This method resolves polar impurities and degradation products .

- Melting Point Analysis : Confirm identity via mp comparison (e.g., biphenylacetic acid derivatives exhibit mp ranges of 156–160°C) .

- Spectroscopy : Employ ¹H/¹³C NMR to verify ester linkage and aromatic substitution patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to Biphenyl-4-yl diphenylacetate’s receptor interactions?

- Methodological Answer :

- Ligand Bias Assays : Use functional selectivity studies (e.g., G protein vs. β-arrestin signaling) to identify context-dependent effects. For example, diphenylacetate derivatives like PD123177 exhibit biased agonism at angiotensin receptors .

- Control Experiments : Compare results with structurally analogous compounds (e.g., 4-DAMP mustard) to isolate moiety-specific effects .

- Data Normalization : Account for assay variability (e.g., cell line differences) by standardizing to reference agonists/antagonists.

Q. What strategies mitigate poly-chlorinated byproducts during biphenyl derivatization?

- Methodological Answer :

- Controlled Chlorination : Use stoichiometric Cl₂ gas in glacial acetic acid to avoid over-chlorination. Monitor via TLC or GC-MS .

- Catalyst Optimization : Replace SnCl₄ with milder Lewis acids (e.g., FeCl₃) to reduce electrophilic overactivity.

- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate target compounds from halogenated impurities .

Q. How should impurity profiling be conducted for Biphenyl-4-yl diphenylacetate?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., tetrazolyl biphenyl byproducts) using high-resolution mass spectrometry. Calibrate against USP reference standards .

- Forced Degradation : Expose the compound to heat, light, and humidity to identify labile functional groups (e.g., ester hydrolysis).

- Quantitative NMR : Use deuterated solvents to quantify impurities without chromatographic separation.

Data Contradiction Analysis

Q. How to address discrepancies in biphenyl derivative solubility across studies?

- Methodological Answer :

- Solvent Polarity Index : Test solubility in solvents with defined polarity (e.g., DMSO, ethanol, hexane) and correlate with logP values.

- Crystallinity Effects : Compare amorphous vs. crystalline forms; recrystallize from ethanol/water mixtures to standardize samples .

- Temperature Gradients : Measure solubility at 25°C and 37°C to account for thermodynamic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.